molecular formula C13H8FN3O5 B5041833 N-(4-fluoro-3-nitrophenyl)-4-nitrobenzamide

N-(4-fluoro-3-nitrophenyl)-4-nitrobenzamide

Cat. No.: B5041833
M. Wt: 305.22 g/mol
InChI Key: MBLGXKYNISGKMO-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-4-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of both fluoro and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-3-nitrophenyl)-4-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base, such as pyridine, to yield the final product. The reaction conditions often require controlled temperatures and anhydrous solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluoro-3-nitrophenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, sodium hydroxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products:

    Reduction: 4-amino-3-fluoroaniline, 4-amino-4-nitrobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-fluoro-3-nitroaniline, 4-nitrobenzoic acid.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-fluoro-3-nitrophenyl)-4-nitrobenzamide can be compared with other nitrobenzamides and fluoro-substituted aromatic compounds:

    Similar Compounds:

Uniqueness:

  • The presence of both fluoro and nitro groups in this compound provides a unique combination of electronic effects, making it distinct in terms of reactivity and potential applications.
  • Compared to other similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of chemical and biological studies.

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O5/c14-11-6-3-9(7-12(11)17(21)22)15-13(18)8-1-4-10(5-2-8)16(19)20/h1-7H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLGXKYNISGKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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